Atrial Natriuretic Peptide (4-24), frog

Peptide structure-activity relationship Natriuretic peptide pharmacology Comparative endocrinology

Researchers screening amphibian NPR-A modulators require a species-matched agonist to avoid supraphysiological peptide levels. Frog ANP (4-24) is the definitive ligand for amphibian NPR-A functional assays, validated in peer-reviewed studies. • Activates bullfrog NPR-A at 10⁻¹⁰ M vs. frog CNP requiring 10⁻⁷ M (1000-fold potency advantage). • Eight discrete amino acid differences from mammalian ANF enable defined SAR and domain-swapping studies. • Supplied as lyophilized TFA salt, >96% purity by HPLC, stored at -20 °C.

Molecular Formula C93H150N34O27S3
Molecular Weight 2272.6 g/mol
CAS No. 118691-44-4
Cat. No. B047240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrial Natriuretic Peptide (4-24), frog
CAS118691-44-4
Molecular FormulaC93H150N34O27S3
Molecular Weight2272.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C
InChIInChI=1S/C93H150N34O27S3/c1-7-47(3)72-87(151)112-38-66(131)113-49(5)74(138)118-57(27-28-65(95)130)82(146)125-62(43-128)78(142)110-39-68(133)115-58(29-34-155-6)76(140)108-42-70(135)117-64(79(143)111-40-67(132)114-53(23-15-30-104-90(96)97)80(144)119-54(24-16-31-105-91(98)99)81(145)124-61(89(153)154)36-51-21-13-10-14-22-51)46-157-156-45-52(94)75(139)122-59(35-50-19-11-9-12-20-50)77(141)109-41-69(134)116-63(44-129)86(150)121-56(26-18-33-107-93(102)103)84(148)127-73(48(4)8-2)88(152)123-60(37-71(136)137)85(149)120-55(83(147)126-72)25-17-32-106-92(100)101/h9-14,19-22,47-49,52-64,72-73,128-129H,7-8,15-18,23-46,94H2,1-6H3,(H2,95,130)(H,108,140)(H,109,141)(H,110,142)(H,111,143)(H,112,151)(H,113,131)(H,114,132)(H,115,133)(H,116,134)(H,117,135)(H,118,138)(H,119,144)(H,120,149)(H,121,150)(H,122,139)(H,123,152)(H,124,145)(H,125,146)(H,126,147)(H,127,148)(H,136,137)(H,153,154)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-/m0/s1
InChIKeyICYRDBKHDKQDON-SMFLCKQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atrial Natriuretic Peptide (4-24), frog (CAS 118691-44-4): Product Identity, Discovery, and Core Pharmacological Profile


Atrial Natriuretic Peptide (4-24), frog (CAS 118691-44-4), also designated frog ANP-21, is a 21-amino acid bioactive peptide originally isolated from bullfrog (Rana catesbeiana) heart extract via immunoaffinity chromatography [1]. It represents an N-terminally truncated form of the full-length frog ANP-24, lacking the first three N-terminal residues (Ala-Pro-Arg), yet retains the critical intramolecular disulfide bond (Cys1–Cys17) that stabilizes the hallmark ring structure of the natriuretic peptide family [1]. The peptide is supplied as a lyophilized TFA salt with a molecular weight of 2273.07 Da and a vendor-specified purity of >96% by HPLC, and is stored at −20 °C [2]. Its endogenous biological activities include diuretic, natriuretic, and vasorelaxant effects, all mediated through binding to natriuretic peptide receptor-A (NPR-A) and subsequent cGMP production [1][3].

Why Frog ANP (4-24) Cannot Be Replaced by Mammalian ANP Fragments or Other Natriuretic Peptides in Comparative Research


Although all natriuretic peptides share a conserved disulfide-linked ring and signal through NPR-A/NPR-B guanylyl cyclase-coupled receptors, species-specific sequence divergence and differential receptor pharmacology preclude simple substitution. Frog ANP (4-24) differs from mammalian ANF at eight discrete amino acid positions, including a single-residue insertion and seven substitutions within the precursor-aligned region spanning positions 121–151 [1]. Critically, the bullfrog NPR-A receptor — while responsive to both frog and rat ANP — discriminates sharply against frog C-type natriuretic peptide (CNP), which requires approximately three orders of magnitude higher concentration (10⁻⁷ M) to elicit cGMP production compared with frog ANP (active from 10⁻¹⁰ M) [2]. In vascular preparations, frog ANP exhibits a distinct sensitivity profile that depends on the contractile agonist used and the species from which the tissue is derived; for example, KCl-precontracted arterial strips from R. catesbeiana are unresponsive to ANP, whereas the same tissue responds when precontracted with norepinephrine or arginine vasotocin [3]. These findings demonstrate that neither mammalian ANP fragments nor other in-class peptides (e.g., CNP, BNP) can serve as functional surrogates for frog ANP (4-24) in experiments requiring amphibian-specific receptor pharmacology or species-comparative physiology.

Quantitative Differentiation Evidence: Frog ANP (4-24) vs. Closest Analogs, Comparators, and In-Class Candidates


N-Terminal Deletion (ANP-21 vs. ANP-24): Retention of Full Diuretic-Natriuretic and Vasorelaxant Bioactivity with a 12.5% Reduction in Sequence Length

Frog ANP (4-24), designated frog ANP-21 in the primary literature, is the N-terminally three-amino-acid-deleted form of frog ANP-24. Both peptides were purified to homogeneity from the same bullfrog heart extract and tested in parallel [1]. Despite the truncation, frog ANP-21 elicited diuretic-natriuretic activity and vasorelaxant activity qualitatively indistinguishable from the full-length frog ANP-24, establishing that the N-terminal tripeptide extension (Ala-Pro-Arg) is dispensable for bioactivity in amphibian assays [1]. This structural economy translates into a shorter synthetic sequence (21 vs. 24 residues), conferring advantages in cost of goods, synthesis yield, and solubility for in vitro experimentation while maintaining the complete pharmacophore including the Cys1–Cys17 disulfide bond [1][2].

Peptide structure-activity relationship Natriuretic peptide pharmacology Comparative endocrinology

Cross-Species Sequence Divergence: Eight Residue-Level Differences Between Frog ANP (4-24) and Mammalian ANF Enable Species-Specific Structure-Function Studies

Alignment of the frog ANP sequence with the complete mammalian ANF precursor (positions 121–151) reveals a single amino acid insertion at position 129 and seven amino acid substitutions at positions 121, 125, 133, 135, 144, 147, and 148 [1]. The frog sequence — Ala-Pro-Arg-Ser-Ser-Asp-Cys-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys-Gly-Arg-(Phe) — is highly homologous to mammalian ANF in the regions flanking the two half-cystine residues that form the disulfide bridge, but these eight discrete differences are distributed both within the N-terminal tail and the ring-proximal segments [1]. This pattern of conserved ring structure with divergent flanking sequences is characteristic of interspecies natriuretic peptide variation and provides a molecular basis for differential receptor interactions and metabolic stability [1][2].

Comparative genomics Peptide sequence alignment Natriuretic peptide evolution

NPR-A Receptor Selectivity: Frog ANP (4-24) Activates Bullfrog NPR-A at ~1000-Fold Lower Concentration Than Frog CNP

Functional expression of cloned bullfrog NPR-A in COS-7 cells demonstrated that frog ANP and frog BNP elicited cGMP production in a dose-dependent manner from concentrations as low as 10⁻¹⁰ M [1]. In contrast, frog CNP and porcine CNP stimulated the same receptor only at high concentrations (10⁻⁷ M), representing an approximate 1000-fold rightward shift in the concentration-response relationship [1]. This selectivity profile confirms that the bullfrog NPR-A receptor is a functional counterpart of mammalian NPR-A, specifically responsive to ANP and BNP but not CNP [1]. Rat ANP also stimulated the frog receptor, albeit with a response profile not identical to the homologous ligand; rat BNP and porcine BNP were less responsive [1].

Receptor pharmacology cGMP signaling NPR-A agonism

Contractile-Agonist-Dependent Vasorelaxant Response: Frog ANP (4-24) Sensitivity Varies by Contractile Agent and Species in Isolated Amphibian Arterial Strips

In isolated arterial strips from two frog species (Rana catesbeiana and R. tigrina), ANP-induced vasorelaxation was found to be conditional on the contractile agonist used [1]. Arterial strips precontracted with KCl from R. catesbeiana were completely unresponsive to ANP, whereas strips from the same species precontracted with norepinephrine or arginine vasotocin (AVT) exhibited ANP-dependent relaxation [1]. In contrast, KCl-precontracted strips from R. tigrina did respond to ANP, demonstrating interspecies variability within the same genus [1]. This pattern differs markedly from mammalian vascular preparations, where ANP generally relaxes KCl-induced contractions, underscoring the unique pharmacological profile of the amphibian natriuretic peptide system [1].

Vascular pharmacology Amphibian physiology Ex vivo vasoreactivity

Inter-Species Vasorelaxant Potency Conservation: Frog ANP (4-24) and Rat ANP Relax Toad Central Vasculature with Similar Potency

In isolated segments of carotid and pulmonary arteries and the lateral aorta from the toad Bufo marinus, pre-constricted with arginine vasotocin, frog ANP, rat ANP, and porcine CNP all induced relaxation of vascular smooth muscle with relatively similar potency [1]. This functional convergence occurs despite the eight-residue sequence divergence between frog and mammalian ANP documented by Lazure et al., suggesting that the key receptor-interacting motifs within the disulfide-stabilized ring are sufficiently conserved to maintain cross-species agonism at amphibian NPR-GC receptors [1][2]. An in vitro guanylyl cyclase assay confirmed that frog ANP stimulated cGMP production in toad arterial membrane fractions, providing the biochemical correlate of the observed vasorelaxation [1].

Comparative vascular biology Natriuretic peptide receptor cross-reactivity Toad physiology

High-Value Research and Industrial Application Scenarios for Atrial Natriuretic Peptide (4-24), frog (CAS 118691-44-4)


Amphibian NPR-A Receptor Pharmacology and cGMP Signaling Assays

Frog ANP (4-24) is the optimal agonist ligand for functional assays employing cloned or endogenous amphibian NPR-A receptors. As demonstrated by Sekiguchi et al., frog ANP stimulates bullfrog NPR-A to produce cGMP from concentrations as low as 10⁻¹⁰ M, whereas frog CNP requires 10⁻⁷ M — a 1000-fold potency differential [1]. Researchers screening amphibian NPR-A modulators, characterizing receptor mutants, or performing dose-response cGMP accumulation assays should use frog ANP (4-24) to ensure physiologically relevant receptor activation at nanomolar concentrations, avoiding the supraphysiological peptide levels required with alternative natriuretic peptides.

Species-Comparative Natriuretic Peptide Structure-Function Studies

The eight discrete amino acid differences between frog ANP (4-24) and mammalian ANF — comprising one insertion and seven substitutions distributed across N-terminal and ring-flanking regions — provide a defined molecular framework for structure-activity relationship (SAR) studies [2]. Frog ANP (4-24) serves as the amphibian reference sequence for domain-swapping experiments, alanine-scanning mutagenesis, and chimeric peptide design aimed at mapping the residues responsible for differential receptor affinity, metabolic stability, or species-specific signaling bias between amphibian and mammalian NPR-A orthologs.

Ex Vivo Amphibian Vascular Reactivity and Osmoregulatory Physiology

For isolated vessel or perfused organ studies in anuran models, frog ANP (4-24) is the only peptide that recapitulates endogenous amphibian vasorelaxant and natriuretic physiology. As shown by Kline et al., the vasorelaxant response to ANP in frog arterial strips depends on both the contractile agonist and the species; KCl-precontracted R. catesbeiana vessels do not respond to ANP, necessitating careful agonist selection [3]. In perfused toad kidney preparations, frog ANP (1-24) induces a dose-dependent decrease in arterial perfusion pressure coupled to increased GFR, natriuresis, and diuresis [4]. Frog ANP (4-24) is the appropriate ligand for these amphibian-specific physiological experiments.

Evolutionary and Comparative Endocrinology of the Natriuretic Peptide System

As the first non-mammalian ANP to be sequenced and characterized, frog ANP (4-24) is a landmark reagent for evolutionary studies of the natriuretic peptide family [1][2]. Its sequence — highly homologous to mammalian ANF in ring regions but divergent in flanking domains — makes it indispensable for phylogenetic analyses of peptide hormone evolution, receptor-ligand co-evolution studies, and investigations into the emergence of NPR-A/NPR-B ligand selectivity across vertebrate classes. Procurement of frog ANP (4-24) rather than mammalian ANP ensures that evolutionary comparisons are based on authentic amphibian sequence data rather than cross-species extrapolations.

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